(S)-Bunitrolol
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Overview
Description
(S)-Bunitrolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is characterized by its ability to block the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bunitrolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for obtaining the (S)-enantiomer.
Reaction Conditions: The intermediate undergoes a series of chemical reactions, including nucleophilic substitution and reduction, under controlled conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Bunitrolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Bunitrolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects on cardiovascular diseases, including its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
(S)-Bunitrolol exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 receptors in the heart. This action inhibits the binding of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a longer half-life compared to (S)-Bunitrolol.
Metoprolol: Similar in action but differs in its selectivity and duration of effect.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its particular pharmacological profile. Its selectivity for beta-1 receptors makes it effective in treating specific cardiovascular conditions with potentially fewer side effects compared to non-selective beta-blockers.
Properties
CAS No. |
59995-59-4 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15/h4-7,12,16-17H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
VCVQSRCYSKKPBA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C#N)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O |
Origin of Product |
United States |
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